molecular formula C24H21N5O B2507421 N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1197719-18-8

N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2507421
CAS No.: 1197719-18-8
M. Wt: 395.466
InChI Key: SLRALAQYAPICJO-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a benzyl group at the N1 position, a cyanomethyl substituent on the carboxamide nitrogen, an ethyl group at the 1-position, and a phenyl ring at the 6-position.

Key structural features include:

  • Substituents: Benzyl and phenyl groups enhancing lipophilicity and interaction with hydrophobic binding pockets. Cyanomethyl group contributing to electron-withdrawing effects and metabolic stability. Ethyl group modulating steric hindrance and solubility.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-2-29-23-21(16-26-29)20(15-22(27-23)19-11-7-4-8-12-19)24(30)28(14-13-25)17-18-9-5-3-6-10-18/h3-12,15-16H,2,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRALAQYAPICJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(CC#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Activities Reference
N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-Ethyl, 6-phenyl, N-benzyl, N-(cyanomethyl) C₂₃H₂₁N₅O* 331.46† Under investigation (kinase inhibition inferred)
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-Benzyl, 3,6-dimethyl C₂₀H₂₀N₄O 356.40 Antimicrobial (broad-spectrum)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-Phenyl, 3,6-dimethyl, N-(1-ethyl-3-methylpyrazol-4-yl) C₂₁H₂₂N₆O 374.44 Not reported (structural analog)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide 4-Methyl, 4-chlorophenyl, N-(4-methoxyphenyl)acetamide C₂₈H₂₃ClN₄O₃ 498.96 Antimicrobial (Gram-positive bacteria)

*Note: The molecular formula and weight for the target compound are inferred from fragmented data in . Discrepancies exist due to incomplete information in available sources.

Key Findings:

Substituent Impact on Bioactivity: Cyanomethyl Group: Unique to the target compound, this group may enhance metabolic stability compared to methyl or ethyl substituents in analogs . Benzyl/Phenyl Groups: Common in antimicrobial derivatives (e.g., and ), these groups likely improve membrane penetration and target binding . Ethyl vs.

Antimicrobial Activity: Compounds with 4-methoxyphenyl or chlorophenyl substituents (e.g., ) show enhanced activity against Gram-positive bacteria, suggesting that electron-withdrawing groups augment efficacy . The target compound’s cyanomethyl group may similarly influence activity.

Structural Rigidity and Hydrogen Bonding :

  • The pyrazolo[3,4-b]pyridine core enables planar stacking interactions, while carboxamide groups participate in hydrogen bonding (e.g., N-H···O=C), critical for target recognition . highlights the role of hydrogen-bonding patterns in molecular aggregation, which may explain the crystallographic behavior of these derivatives .

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